4-chloro-3-hydroxy-10H-phenothiazine
Description
4-Chloro-3-hydroxy-10H-phenothiazine is a phenothiazine derivative characterized by a chlorine substituent at position 4 and a hydroxyl group at position 3. Phenothiazines are heterocyclic compounds with a sulfur and nitrogen-containing tricyclic structure, widely studied for their pharmacological properties, including antipsychotic, antihistaminic, and enzyme inhibitory activities.
Properties
Molecular Formula |
C12H8ClNOS |
|---|---|
Molecular Weight |
249.72 g/mol |
IUPAC Name |
4-chloro-10H-phenothiazin-3-ol |
InChI |
InChI=1S/C12H8ClNOS/c13-11-9(15)6-5-8-12(11)16-10-4-2-1-3-7(10)14-8/h1-6,14-15H |
InChI Key |
AHNUXWJQMSLDIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C(=C(C=C3)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural features, molecular weights, and biological activities of 4-chloro-3-hydroxy-10H-phenothiazine and its analogs:
*Molecular weights calculated from molecular formulas where explicit data were unavailable.
Pharmacological and Physicochemical Properties
- Hydrogen Bonding: The hydroxyl group at C3 in this compound may improve binding to enzymatic targets (e.g., histone deacetylases) through hydrogen bonding, similar to hydroxamic acid derivatives in .
- However, the hydroxyl group counterbalances this by increasing polarity .
- Metabolic Stability : Hydroxyl groups are susceptible to glucuronidation, which may shorten half-life compared to methoxy or chloropropyl-substituted derivatives .
Key Differences and Implications
Substituent Position : C4 Cl vs. C2 Cl (as in chlorpromazine) alters steric and electronic effects, impacting receptor binding and metabolic pathways.
Functional Groups : Hydroxyl groups enhance solubility but may reduce metabolic stability compared to ether or alkyl chains.
Synthetic Utility: 4-Chloro-10-(3-chloropropyl)-10H-phenothiazine serves as a versatile intermediate, while this compound may require specialized protection/deprotection strategies .
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